molecular formula C17H23BrN4O3 B13101688 tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate

tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate

Cat. No.: B13101688
M. Wt: 411.3 g/mol
InChI Key: BFNICOBHCWODFZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C17H23BrN4O3 and a molecular weight of 411.29 g/mol This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a piperidine ring, and a tert-butyl ester group

Preparation Methods

The synthesis of tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core is then functionalized with a bromo and methoxy group. The piperidine ring is introduced through a nucleophilic substitution reaction, and the tert-butyl ester group is added via esterification . Industrial production methods may involve bulk custom synthesis and procurement to ensure high purity and yield .

Chemical Reactions Analysis

tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazolo[1,5-a]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H23BrN4O3

Molecular Weight

411.3 g/mol

IUPAC Name

tert-butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H23BrN4O3/c1-17(2,3)25-16(23)21-7-5-6-11(10-21)13-8-14(24-4)22-15(20-13)12(18)9-19-22/h8-9,11H,5-7,10H2,1-4H3

InChI Key

BFNICOBHCWODFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC3=C(C=NN3C(=C2)OC)Br

Origin of Product

United States

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